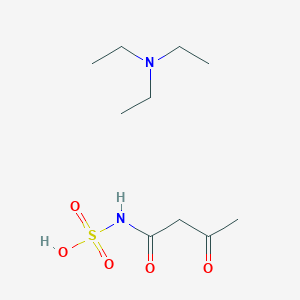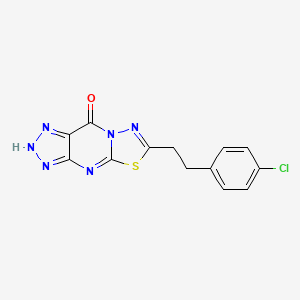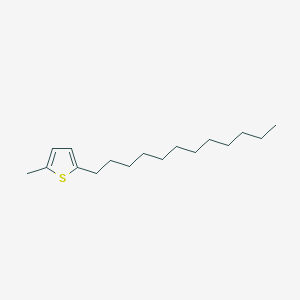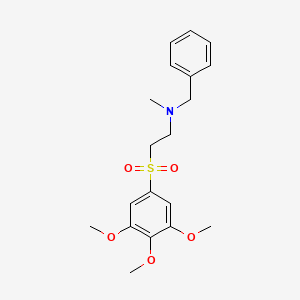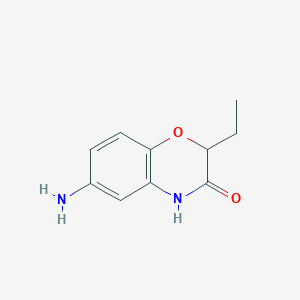![molecular formula C24H26N2O6 B14336255 Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol CAS No. 110008-57-6](/img/structure/B14336255.png)
Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reagents: Isocyanate or carbamoyl chloride
Conditions: Mild temperatures, inert atmosphere
Reaction: Nucleophilic addition of the phenolic intermediate to the isocyanate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification steps such as crystallization, distillation, or chromatography are crucial to obtain the desired product with high purity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol typically involves multi-step organic reactions. One common method starts with the preparation of the phenolic intermediates, followed by the introduction of the carbamic acid group. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
-
Step 1: Synthesis of 4-hydroxyphenyl-2-phenylbut-1-enyl intermediate
Reagents: 4-hydroxybenzaldehyde, phenylacetic acid
Conditions: Acidic or basic catalyst, reflux conditions
Reaction: Aldol condensation followed by dehydration
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The double bond in the but-1-enyl chain can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions
Reduction: Hydrogen gas, palladium on carbon, room temperature and pressure
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), controlled temperatures
Major Products
Oxidation: Quinones
Reduction: Saturated phenylbutyl derivatives
Substitution: Nitro or halogenated phenolic compounds
Wissenschaftliche Forschungsanwendungen
Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol involves its interaction with various molecular targets. The phenolic groups can act as antioxidants, scavenging free radicals and reducing oxidative stress. The carbamic acid group may interact with enzymes or receptors, modulating their activity and leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenolic acids: Compounds like gallic acid and caffeic acid, which also contain phenolic groups and exhibit antioxidant properties.
Carbamic acid derivatives: Compounds such as carbamates, which are used in pharmaceuticals and pesticides.
Uniqueness
Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol is unique due to its combined structural features of phenolic and carbamic acid groups. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
110008-57-6 |
|---|---|
Molekularformel |
C24H26N2O6 |
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol |
InChI |
InChI=1S/C22H20O2.2CH3NO2/c1-2-21(16-6-4-3-5-7-16)22(17-8-12-19(23)13-9-17)18-10-14-20(24)15-11-18;2*2-1(3)4/h3-15,23-24H,2H2,1H3;2*2H2,(H,3,4) |
InChI-Schlüssel |
SRYRZRUNFTWNBD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=CC=C3.C(=O)(N)O.C(=O)(N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


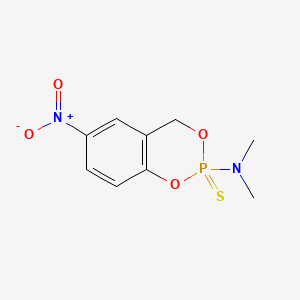
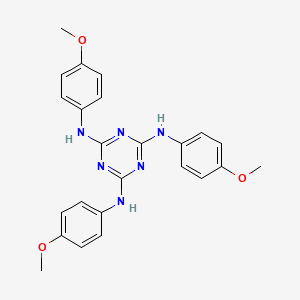
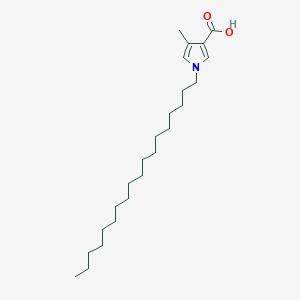
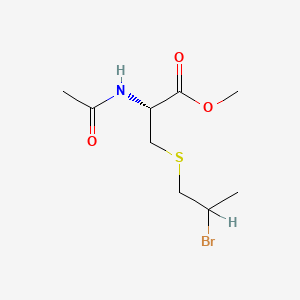
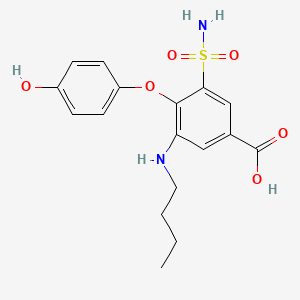
![N'-[(4-methylphenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B14336211.png)
